3-Isoxazolol, 4,5-dimethyl- chemical structure and properties
3-Isoxazolol, 4,5-dimethyl- chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Isoxazolol, 4,5-dimethyl-, a heterocyclic organic compound. Drawing upon available chemical data and the broader context of isoxazole chemistry, this document details its structure, properties, and potential areas of application, while also highlighting areas where specific experimental data remains limited.
Nomenclature and Chemical Structure
3-Isoxazolol, 4,5-dimethyl-, also known by its IUPAC name 4,5-dimethyl-1,2-oxazol-3-one , is a substituted isoxazole.[1][2] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The nomenclature reflects a fascinating aspect of this molecule: keto-enol tautomerism. The "3-isoxazolol" name points to the enol form, where a hydroxyl group is attached to the C3 position of the isoxazole ring, while "4,5-dimethyl-1,2-oxazol-3-one" refers to the keto form, where a carbonyl group exists at the C3 position. This tautomerism is a key feature of the molecule's reactivity and potential biological interactions.[3]
The fundamental structure consists of an isoxazole core with methyl groups substituted at the C4 and C5 positions.
Molecular Identifiers:
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CAS Number: 930-83-6[2]
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Canonical SMILES: CC1=C(ONC1=O)C[4]
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InChI Key: KIJKSVJGPLKILI-UHFFFAOYSA-N[2]
Visualizing the Structure
The chemical structure of 4,5-dimethyl-1,2-oxazol-3-one can be represented as follows:
Caption: 2D structure of 4,5-dimethyl-1,2-oxazol-3-one.
Physicochemical and Computed Properties
Precise experimental data for the physicochemical properties of 4,5-dimethyl-1,2-oxazol-3-one are not extensively reported in publicly available literature. However, computational models provide valuable estimates for these characteristics.
| Property | Value | Source |
| Molecular Weight | 113.11 g/mol | [1][2] |
| Exact Mass | 113.047678466 Da | PubChem |
| XLogP3 (logP) | 0.5 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 38.3 Ų | PubChem |
Note: The properties listed above are computationally generated and should be used as estimations pending experimental verification.
Synthesis and Reactivity
General Synthesis of the Isoxazole Core
The construction of the isoxazole ring is a well-established area of synthetic organic chemistry. A primary and versatile method for synthesizing substituted isoxazoles is the 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne or an alkene.[1][5] For the synthesis of a 3,4,5-trisubstituted isoxazole such as the target molecule, a common pathway would involve the cycloaddition of a nitrile oxide with a disubstituted alkyne.
Another prevalent method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound. The specific precursors for 4,5-dimethyl-3-isoxazolol would likely be a derivative of 2,3-pentanedione.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for isoxazole synthesis.
Step-by-Step Methodology (Hypothetical Protocol):
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Nitrile Oxide Generation: An appropriate aldoxime is halogenated (e.g., with N-chlorosuccinimide) to form a hydroximoyl halide. Subsequent treatment with a non-nucleophilic base (e.g., triethylamine) in an inert solvent generates the nitrile oxide in situ. The choice of a non-nucleophilic base is critical to prevent side reactions with the reactive intermediate.
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Cycloaddition: The disubstituted alkyne, in this case, 2-butyne, is introduced to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature or with gentle heating to facilitate the cycloaddition. The regiochemistry of this step is crucial for obtaining the desired substitution pattern on the isoxazole ring.
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Work-up and Purification: Upon completion of the reaction (monitored by techniques like TLC or LC-MS), the reaction mixture is quenched, typically with water. The product is then extracted into an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure 4,5-dimethyl-1,2-oxazol-3-one.
Reactivity Profile
The reactivity of 4,5-dimethyl-1,2-oxazol-3-one is governed by the isoxazole ring and its substituents. The keto-enol tautomerism allows for reactions at both the oxygen and nitrogen atoms of the ring. The methyl groups can also participate in certain reactions, although they are generally less reactive. The isoxazole ring itself can undergo ring-opening reactions under certain conditions, providing a pathway to other functionalized organic molecules.[6]
Potential Applications and Biological Significance
While specific studies on the biological activity of 4,5-dimethyl-3-isoxazolol are limited, the isoxazole scaffold is a well-recognized pharmacophore in medicinal chemistry. Isoxazole derivatives have demonstrated a wide range of biological activities, including:
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Antimicrobial and Antifungal Agents: The isoxazole ring is a core component of several antibacterial drugs.[7]
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Anti-inflammatory and Analgesic Properties: Certain isoxazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.[7]
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Anticancer Activity: The isoxazole moiety has been incorporated into molecules designed as potential anticancer therapeutics.[7]
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Agrochemicals: Isoxazole derivatives have also found applications in agriculture as herbicides and fungicides.[8]
The specific substitution pattern of 4,5-dimethyl-3-isoxazolol may confer unique pharmacological properties, making it a compound of interest for further investigation in drug discovery and development programs.
Safety and Handling
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Handling in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoiding inhalation of dust or vapors.
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Preventing contact with skin and eyes.
For related compounds, GHS hazard statements indicate potential for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[9] It is prudent to handle 4,5-dimethyl-1,2-oxazol-3-one with similar caution until specific toxicity data is available.
Conclusion
3-Isoxazolol, 4,5-dimethyl- (4,5-dimethyl-1,2-oxazol-3-one) is a heterocyclic compound with a well-defined structure. While extensive experimental data on its physicochemical properties, a specific detailed synthesis protocol, and its biological activities are not widely published, its structural relationship to a broad class of pharmacologically active isoxazoles suggests its potential as a valuable building block in medicinal chemistry and drug discovery. Further experimental investigation is warranted to fully elucidate its properties and potential applications.
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